cIAP1 Ligand-Linker Conjugates 1

Catalog No.
S12905942
CAS No.
M.F
C41H59N5O9S
M. Wt
798.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cIAP1 Ligand-Linker Conjugates 1

Product Name

cIAP1 Ligand-Linker Conjugates 1

IUPAC Name

[(Z)-2-methylidenepent-3-enyl] N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

Molecular Formula

C41H59N5O9S

Molecular Weight

798.0 g/mol

InChI

InChI=1S/C41H59N5O9S/c1-5-11-29(2)27-55-41(50)45(4)30(3)38(48)44-36(31-12-7-6-8-13-31)40(49)46-18-10-16-35(46)39-43-34(28-56-39)37(47)32-14-9-15-33(26-32)54-25-24-53-23-22-52-21-20-51-19-17-42/h5,9,11,14-15,26,28,30-31,35-36H,2,6-8,10,12-13,16-25,27,42H2,1,3-4H3,(H,44,48)/b11-5-/t30-,35-,36-/m0/s1

InChI Key

VRIPTOPZFCHVHG-CAMYFPOLSA-N

Canonical SMILES

CC=CC(=C)COC(=O)N(C)C(C)C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN

Isomeric SMILES

C/C=C\C(=C)COC(=O)N(C)[C@@H](C)C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN

cIAP1 Ligand-Linker Conjugates are a class of chemical compounds designed to target the cellular inhibitor of apoptosis protein 1 (cIAP1), an important member of the E3 ubiquitin ligase family. These conjugates combine an inhibitor of apoptosis protein ligand with a proteolysis-targeting chimera (PROTAC) linker, enabling selective degradation of target proteins through the ubiquitin-proteasome system. The unique structure of these compounds allows for enhanced specificity in targeting proteins for ubiquitination, facilitating their degradation by the proteasome, which is crucial in regulating various cellular processes, including apoptosis and cell cycle progression.

, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
  • Substitution: Nucleophilic substitution reactions where nucleophiles replace leaving groups in the molecule.

These reactions allow for modifications that can enhance the biological activity and stability of the compounds.

The primary biological activity of cIAP1 Ligand-Linker Conjugates is their ability to induce targeted protein degradation. By recruiting cIAP1 to specific target proteins, these conjugates facilitate ubiquitination, leading to proteasomal degradation. This mechanism is particularly relevant in cancer research as it can help reduce levels of oncoproteins that contribute to tumorigenesis. Studies have shown that these compounds can effectively modulate various signaling pathways within cells, making them valuable tools in therapeutic applications aimed at restoring normal cellular functions disrupted by disease.

The synthesis of cIAP1 Ligand-Linker Conjugates typically involves several key steps:

  • Ligand Synthesis: The IAP ligand is synthesized through organic reactions such as amide bond formation and esterification.
  • Linker Attachment: The synthesized ligand is conjugated to a PROTAC linker using coupling reactions, often employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
  • Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

These methods may vary slightly depending on the specific conjugate being synthesized.

cIAP1 Ligand-Linker Conjugates have several critical applications in both research and therapeutic contexts:

  • Cancer Research: They are used to study mechanisms of tumorigenesis and potential therapeutic strategies for cancer treatment by targeting oncogenic proteins.
  • Protein Homeostasis Studies: These compounds help investigate diseases where protein degradation pathways are disrupted.
  • Drug Development: They serve as lead compounds for developing new drugs aimed at modulating apoptosis and other cellular processes.

Interaction studies involving cIAP1 Ligand-Linker Conjugates focus on their binding affinity and specificity towards E3 ubiquitin ligases. Techniques commonly employed include:

  • Surface Plasmon Resonance: To measure binding kinetics and affinities.
  • Isothermal Titration Calorimetry: To assess thermodynamic parameters associated with binding.
  • Cellular Assays: To evaluate functional outcomes related to protein degradation and cellular responses.

These studies elucidate the mechanism of action and potential effects on cellular pathways, providing insights into how these compounds can be utilized therapeutically.

Several compounds share similarities with cIAP1 Ligand-Linker Conjugates in terms of structure or function. Here are notable examples:

Compound NameMechanismUnique Features
cIAP2 Ligand-Linker ConjugatesTargets different Inhibitor of Apoptosis ProteinsSimilar mechanism but distinct targets
PROTACs targeting BCL-2Induces degradation of BCL-2 proteinsFocuses on anti-apoptotic proteins
MDM2 inhibitorsTargets MDM2 for p53 stabilizationDifferent target pathway
cIAP1 Ligand-Linker Conjugates 14E3 ligase targetingSlightly different linker composition

cIAP1 Ligand-Linker Conjugates stand out due to their specific targeting of cIAP1 and their unique linker design, which enhances efficacy in promoting targeted protein degradation compared to other similar compounds. This specificity makes them particularly valuable in research aimed at understanding and manipulating apoptotic pathways in various diseases.

XLogP3

5.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

797.40334965 g/mol

Monoisotopic Mass

797.40334965 g/mol

Heavy Atom Count

56

Dates

Last modified: 08-10-2024

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